6-[(2-Methoxy-6-methylpyrimidin-4-yl)oxy]pyridazin-3-ol
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Overview
Description
6-[(2-METHOXY-6-METHYL-4-PYRIMIDINYL)OXY]-3-PYRIDAZINOL is a compound that belongs to the class of heterocyclic aromatic compounds. It features a pyridazine ring fused with a pyrimidine moiety, both of which are known for their significant roles in medicinal chemistry. This compound is of interest due to its potential pharmacological activities and its structural uniqueness, which allows it to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-METHOXY-6-METHYL-4-PYRIMIDINYL)OXY]-3-PYRIDAZINOL typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Methoxylation and Methylation:
Coupling with Pyridazine: The pyrimidine derivative is then coupled with a pyridazine precursor using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for better control over reaction parameters, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[(2-METHOXY-6-METHYL-4-PYRIMIDINYL)OXY]-3-PYRIDAZINOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, thiols, in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which may exhibit different pharmacological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-[(2-METHOXY-6-METHYL-4-PYRIMIDINYL)OXY]-3-PYRIDAZINOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. This interaction is facilitated by the compound’s unique structural features, which allow it to fit into the binding pockets of these targets .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine-3,6-diol and pyridazine-3,6-dione share structural similarities with 6-[(2-METHOXY-6-METHYL-4-PYRIMIDINYL)OXY]-3-PYRIDAZINOL.
Pyrimidine Derivatives: Compounds such as 2-methoxy-6-methylpyrimidine and 4-methoxy-2-methylpyrimidine are structurally related.
Uniqueness
What sets 6-[(2-METHOXY-6-METHYL-4-PYRIMIDINYL)OXY]-3-PYRIDAZINOL apart is its combined pyridazine and pyrimidine moieties, which provide a unique scaffold for interacting with biological targets. This dual functionality enhances its potential pharmacological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H10N4O3 |
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Molecular Weight |
234.21 g/mol |
IUPAC Name |
3-(2-methoxy-6-methylpyrimidin-4-yl)oxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H10N4O3/c1-6-5-9(12-10(11-6)16-2)17-8-4-3-7(15)13-14-8/h3-5H,1-2H3,(H,13,15) |
InChI Key |
PIFJVFCAQNKNAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)OC)OC2=NNC(=O)C=C2 |
Origin of Product |
United States |
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